N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide
Description
N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide is a heterocyclic compound featuring a benzamide moiety linked to a 3-oxo-2,3-dihydro-1H-isoindol-1-ylidene group. This structure places it within the phthalide-derived family, which is notable for its role as intermediates in synthesizing bioactive heterocycles .
Properties
CAS No. |
63186-16-3 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-[(3-hydroxy-2H-isoindol-1-yl)methylidene]benzamide |
InChI |
InChI=1S/C16H12N2O2/c19-15(11-6-2-1-3-7-11)17-10-14-12-8-4-5-9-13(12)16(20)18-14/h1-10,18,20H |
InChI Key |
HEPAXQQLOYQRKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=CC2=C3C=CC=CC3=C(N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another method involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide, catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent .
Industrial Production Methods
Industrial production methods for N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of environmentally friendly processes, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoindoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and benzamide group play crucial roles in its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Isoindolone vs. Oxadiazole/Benzothiazole Cores : The isoindolone ring in the target compound provides rigidity and conjugation distinct from the planar oxadiazole or benzothiazole systems. These differences may influence binding affinity in biological targets .
Physicochemical Properties
- Solubility : The hydrophilic oxadiazole and sulfamoyl groups in LMM5 may improve aqueous solubility compared to the hydrophobic isoindolone core .
- Spectroscopic Profiles: ¹H NMR shifts for the target compound’s enone group (~δ 6.8–7.3) would differ significantly from benzo[d]imidazol-2-yl protons (δ 7.5–8.1 in ), aiding structural differentiation .
Biological Activity
N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide, with the molecular formula C16H12N2O2 and a molecular weight of 264.28 g/mol, belongs to the isoindole class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Although specific targets remain largely uncharacterized, related compounds have demonstrated significant effects on apoptosis and cell cycle regulation.
Key Mechanisms
- Apoptosis Induction : Similar isoindole derivatives have been identified as potent inducers of apoptosis in cancer cells. For instance, a related compound showed an EC50 value of 0.24 µM in inducing apoptosis in HCT116 colorectal carcinoma cells .
- Inhibition of Tubulin Polymerization : Some isoindole derivatives function as inhibitors of tubulin polymerization, which is crucial for cell division and growth .
- Antioxidant Activity : Compounds within this class have shown potential in scavenging free radicals, thus providing neuroprotective effects against oxidative stress .
Biological Activity Data
The following table summarizes some relevant findings regarding the biological activity of this compound and related compounds.
Case Study 1: Apoptosis Induction
In a study focusing on substituted benzohydrazides derived from isoindoles, one compound demonstrated significant apoptosis-inducing properties with an EC50 value of 0.24 µM in HCT116 cells. This research highlights the potential of isoindole derivatives as therapeutic agents in cancer treatment .
Case Study 2: Neuroprotective Effects
Another investigation into 3-n-butyl-2,3-dihydro-1H-isoindol-1-one revealed its ability to inhibit platelet aggregation and provide neuroprotection against oxidative stress in ischemic stroke models. The compound showed high bioavailability and rapid distribution in brain tissue, indicating its potential for treating acute ischemic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
